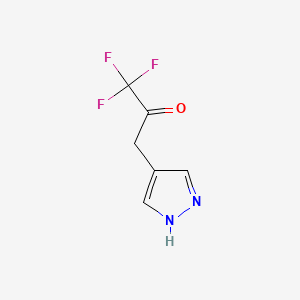
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, also known as TF-PPO, is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases.
科学的研究の応用
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential applications in a variety of scientific fields. It has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent for a variety of diseases. For example, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been shown to inhibit the growth of certain cancer cell lines, and has also been studied for its potential use as an anti-inflammatory agent. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been studied for its potential use as a biosensor for the detection of various compounds, such as glucose and cholesterol.
作用機序
The exact mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is still being studied. However, some studies have suggested that 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one may act as an inhibitor of certain enzymes involved in cancer cell growth, such as the enzyme dihydrofolate reductase. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to interact with certain proteins involved in the regulation of inflammation, such as the enzyme cyclooxygenase-2.
Biochemical and Physiological Effects
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one can inhibit the growth of certain cancer cell lines, as well as reduce inflammation and oxidative stress. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to have potential anti-diabetic effects, as well as potential anti-microbial activity.
実験室実験の利点と制限
The use of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments has several advantages. First, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively inexpensive and easy to obtain reagent, which makes it ideal for use in research. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are also some limitations to using 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one in laboratory experiments. For example, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is a relatively new compound, and thus its full effects and mechanisms of action are still being studied. Additionally, 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one has been found to be toxic in high doses, which limits its potential use in experiments.
将来の方向性
Given the potential applications of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, there are a number of possible future directions for research. For example, further research is needed to better understand the full mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify new potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify new potential uses for this compound. Finally, further research is needed to better understand the potential toxicity of 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one, as well as to identify ways to reduce its toxicity.
合成法
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one is synthesized using a two-step process, beginning with the reaction of 1-fluoro-2-methyl-1-propanol with 1-chloro-2-methyl-1-propanol in the presence of a base. This reaction yields 1,1,1-trifluoro-3-chloro-2-methylpropan-2-ol, which is then further reacted with 1-hydrazinopyridine to form 1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one. The full synthetic method has been described in detail in a number of research papers.
特性
IUPAC Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)1-4-2-10-11-3-4/h2-3H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJPRNKKLJWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-3-(1H-pyrazol-4-yl)propan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)


![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)






![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)